Sepimostat

Vue d'ensemble

Description

Sepimostat, also known as FUT-187, is a serine protease inhibitor . It was developed to inhibit several serine proteases including Clr, Cls, kallikrein, trypsin, plasmin, and thrombin . It has been studied in early phase II clinical trials on patients with reflux . Sepimostat exhibits neuroprotective activity via NR2B N-methyl-D-aspartate receptor antagonism at the Ifenprodil-binding site of the NR2B subunit .

Molecular Structure Analysis

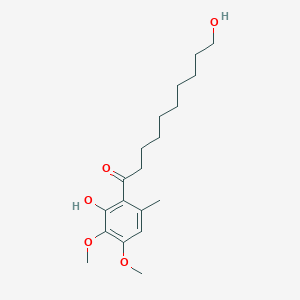

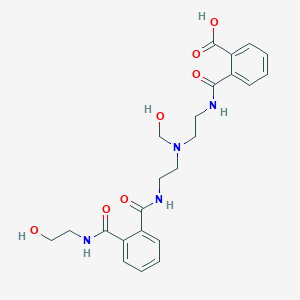

The molecular formula of Sepimostat is C21H19N5O2 . The molecular weight is 373.41 . The chemical structure of Sepimostat can be found in the referenced material .

Physical And Chemical Properties Analysis

Sepimostat is a solid substance . It has a molecular weight of 373.41 and a molecular formula of C21H19N5O2 . It is soluble in DMSO at 6.25 mg/mL .

Applications De Recherche Scientifique

Neuroprotection in Brain Disorders

Sepimostat has been identified as having neuroprotective properties, particularly in the context of brain disorders. It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons, which are crucial for synaptic plasticity, learning, and memory. This inhibition could potentially be leveraged to protect neurons from excitotoxicity, a process that contributes to the pathology of various neurodegenerative diseases .

Retinal Neuroprotection

In studies involving rat models, sepimostat has shown promise in protecting the retina from degeneration induced by NMDA, a neurotransmitter that can cause damage when present in excessive amounts. This application suggests sepimostat’s potential in treating diseases like glaucoma, where retinal ganglion cell loss is a major concern .

Modulation of NMDA Receptor Activity

Sepimostat modulates NMDA receptor activity by inhibiting it in a complex, voltage-dependent manner. This modulation is significant because NMDA receptors play important roles in neuronal development and survival. Understanding and controlling their activity with sepimostat could have implications for research into cognitive functions and disorders .

Comparison with Other Serine Protease Inhibitors

Research comparing sepimostat with other serine protease inhibitors, such as nafamostat, gabexate, and camostat, has provided insights into their varying neuroprotective effects. This comparative analysis is valuable for developing more targeted therapeutic strategies in neurodegenerative disease research .

Potential in Acute Pancreatitis Treatment

While not directly related to sepimostat, its structurally related compound nafamostat is used in the treatment of acute pancreatitis. Given the similarities, sepimostat could potentially be explored for its efficacy in this field as well, providing a new avenue for research into pancreatitis treatments .

Pharmacological Profiles and Alternative Indications

Sepimostat’s pharmacological profiles are still being investigated, with studies uncovering novel mechanisms of action and potential alternative indications. These include applications in ischemic injuries, spinal cord injuries, and possibly even cancer. The ongoing research into sepimostat’s pharmacological diversity underscores its relevance across multiple fields of medical science .

Mécanisme D'action

Target of Action

Sepimostat primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a subtype of ionotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning and memory, neuronal development, and survival . They are inhibited by many cationic compounds .

Mode of Action

Sepimostat, an amidine-containing serine protease inhibitor with neuroprotective properties, inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons . It demonstrates complex voltage dependence with voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites . At −80 mV holding voltage, the voltage-dependent component dominates, and pronounced tail currents and overshoots are observed, evidencing a “foot-in-the-door” open channel block . At depolarized voltages, the voltage-independent inhibition by sepimostat is significantly attenuated by the increase of agonist concentration . The voltage-independent inhibition is non-competitive .

Biochemical Pathways

Sepimostat affects the biochemical pathways involving NMDA receptors. The inhibition of these receptors by Sepimostat can be described by a two-component mechanism . All compounds demonstrated similar affinity to the shallow site, which is responsible for the voltage-independent inhibition, with binding constants in the range of 3–30 µM . In contrast, affinities to the deep site differed dramatically, with nafamostat, furamidine, and pentamidine being much more active .

Result of Action

The result of Sepimostat’s action is the inhibition of NMDA receptors, leading to neuroprotective effects . It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at −80 mV holding voltage .

Action Environment

The environment can influence the action of Sepimostat. For instance, at depolarized voltages, the voltage-independent inhibition by Sepimostat is significantly attenuated by the increase of agonist concentration . .

Safety and Hazards

When handling Sepimostat, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJOIUGPCVZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146144 | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sepimostat | |

CAS RN |

103926-64-3 | |

| Record name | Sepimostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sepimostat Mesilate acts as a serine protease inhibitor. Research indicates it demonstrates dose-dependent inhibition of all complement pathways []. It also exhibits inhibitory effects on trypsin-like serine proteases, including trypsin, pancreatic kallikrein, plasma kallikrein, plasmin, thrombin, Factor Xa, Factor XIIa, C1r, and C1s []. Additionally, it acts as an NMDA receptor antagonist, particularly targeting the NR2B subtype [].

A: Sepimostat Mesilate inhibits NMDA receptors in a complex manner involving both voltage-dependent and voltage-independent mechanisms, suggesting interactions with both shallow and deep binding sites on the receptor []. This interaction leads to a reduction in NMDA receptor activity, potentially contributing to its neuroprotective effects.

A: Studies in NZB/W F1 mice, a model for lupus nephritis, reveal that Sepimostat Mesilate administration after disease onset significantly reduced blood urea nitrogen, C4d levels, and delayed proteinuria development []. This suggests it could be a potential therapeutic option for lupus nephritis by mitigating kidney damage.

A: Research demonstrates that oral administration of Sepimostat Mesilate effectively prevents acute alcohol-induced pancreatic injury in rats, particularly when compared to a similar protease inhibitor, Camostat Mesilate []. It also showed promise in inhibiting cerulein-induced acute pancreatitis in rats, reducing serum amylase and lipase activity, pancreatic edema, and inflammatory infiltration [].

A: Sepimostat Mesilate generally exhibits a stronger inhibitory profile against various serine proteases compared to Camostat Mesilate. This is particularly evident in its action against glandular kallikrein, Factor XIIa, and C1s in the complement pathway [].

A: Early clinical studies suggest that Sepimostat Mesilate holds promise in treating reflux esophagitis, particularly postgastrectomy reflux esophagitis []. Furthermore, it demonstrated efficacy in managing gastric remnant inflammation following gastrectomy [].

A: While research is ongoing, Sepimostat Mesilate has been identified as a potential neuroprotective agent in a rat retinal excitotoxicity model []. This suggests potential applications in conditions involving neuronal damage.

A: Nafamostat, another serine protease inhibitor, shares structural similarities with Sepimostat Mesilate and exhibits comparable neuroprotective properties, particularly through NR2B NMDA receptor antagonism [].

A: Current research focuses on further elucidating the mechanisms of Sepimostat Mesilate's inhibitory actions on various targets, including acid-sensing ion channels [] and its role in preventing venous thrombosis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)